molecular formula C7H9ClN4O2S B1429394 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine CAS No. 339286-30-5

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine

Cat. No.: B1429394
CAS No.: 339286-30-5
M. Wt: 248.69 g/mol
InChI Key: HYPNPORTLYFXRF-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine belongs to the pyrimidine class of heterocyclic aromatic organic compounds, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is officially designated with the Chemical Abstracts Service number 339286-30-5 and is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 6-chloro-5-nitro-2-propylsulfanylpyrimidin-4-amine. The molecular structure encompasses several distinct functional groups that contribute to its chemical behavior and potential reactivity patterns.

The structural architecture of this compound features a pyrimidine core with strategically positioned substituents that create a unique chemical environment. At position 4, an amino group provides nucleophilic character and hydrogen bonding capability. Position 5 contains a nitro group, which serves as a strong electron-withdrawing substituent that significantly affects the electronic distribution throughout the molecule. The chloro substituent at position 6 offers potential sites for nucleophilic substitution reactions, while the propylthio group at position 2 introduces both hydrophobic character and sulfur-based reactivity.

The Standard International Chemical Identifier representation demonstrates the compound's connectivity: InChI=1S/C7H9ClN4O2S/c1-2-3-15-7-10-5(8)4(12(13)14)6(9)11-7/h2-3H2,1H3,(H2,9,10,11). This structural formula reveals the precise arrangement of atoms and bonds that define the compound's three-dimensional configuration and chemical properties. The Simplified Molecular Input Line Entry System notation further confirms the structural details: CCCSC1=NC(=C(C(=N1)Cl)N+[O-])N.

Historical Context and Research Significance

The development and study of this compound emerges from the broader historical context of pyrimidine chemistry research, which has been a cornerstone of medicinal chemistry and pharmaceutical development for several decades. Pyrimidine derivatives have demonstrated remarkable versatility in biological systems, serving as fundamental building blocks in nucleic acids and exhibiting diverse pharmacological activities including antibacterial, anticancer, anti-inflammatory, and antitubercular properties. The systematic exploration of chlorinated and nitrated pyrimidine compounds has revealed their potential as synthetic intermediates in the preparation of more complex therapeutic agents.

Research significance of this particular compound is amplified by its structural relationship to established pharmaceutical compounds and synthetic intermediates. The presence of both chloro and nitro substituents on the pyrimidine ring system creates opportunities for selective chemical transformations that are valuable in synthetic organic chemistry. Historical precedent for similar compounds demonstrates their utility in nucleophilic substitution reactions, diazotization processes, and amination procedures that are fundamental to pharmaceutical synthesis. The propylthio group adds an additional dimension of chemical reactivity, providing sulfur-based chemistry options that have proven valuable in drug development programs.

The compound's emergence in scientific literature reflects the ongoing evolution of heterocyclic chemistry research, where scientists continuously explore new combinations of functional groups to achieve desired biological activities or synthetic utility. Research investigations have particularly focused on the electronic effects of multiple substituents on pyrimidine rings and their influence on chemical reactivity patterns. The combination of electron-withdrawing groups such as nitro and chloro with the electron-donating amino group creates an interesting electronic environment that has attracted attention from both theoretical and experimental chemists.

Objectives and Scope of Academic Inquiry

The academic investigation of this compound encompasses multiple research objectives that span synthetic chemistry, structural analysis, and potential applications development. Primary research objectives include comprehensive characterization of the compound's chemical properties, including its stability profile, reactivity patterns, and spectroscopic characteristics. Understanding the electronic distribution within the molecule and how the various substituents influence overall molecular behavior represents a fundamental aspect of ongoing research efforts.

Synthetic methodology development constitutes another major objective, particularly focusing on efficient preparation routes that can provide the compound in high purity and yield for further research applications. Investigation of reaction conditions, catalyst systems, and purification techniques aims to establish scalable synthetic procedures that meet the demands of both academic research and potential industrial applications. The exploration of the compound as a synthetic intermediate for more complex molecular architectures represents an important avenue of research that could lead to new pharmaceutical compounds or materials with desired properties.

Scope of academic inquiry extends to detailed structural studies using advanced analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography when appropriate. These investigations seek to establish definitive structural confirmation and to understand conformational preferences and intermolecular interactions. Computational chemistry studies complement experimental work by providing theoretical insights into electronic structure, reactivity predictions, and optimization of synthetic approaches.

The investigation also encompasses evaluation of potential biological activities, although this aspect requires careful consideration of safety protocols and regulatory requirements. Research into structure-activity relationships among related pyrimidine derivatives provides context for understanding how specific structural features contribute to biological effects. Comparative studies with analogous compounds help establish the unique characteristics of this compound within the broader family of substituted pyrimidines.

Properties

IUPAC Name

6-chloro-5-nitro-2-propylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O2S/c1-2-3-15-7-10-5(8)4(12(13)14)6(9)11-7/h2-3H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPNPORTLYFXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855777
Record name 6-Chloro-5-nitro-2-(propylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339286-30-5
Record name 6-Chloro-5-nitro-2-(propylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Propylthio-pyrimidine-4,6-diol

  • Starting Materials: 2-thiobarbituric acid or 4,6-dihydroxy-2-mercaptopyrimidine
  • Alkylation: Reaction with propyl halides (propyl iodide or propyl bromide) in alkaline aqueous media, often with sodium hydroxide, to introduce the propylthio group at position 2.
  • Catalysis: Phase transfer catalysts and bases are used to enhance alkylation efficiency.
  • Reaction Time: Typically prolonged stirring (up to two weeks) at controlled temperatures to ensure complete substitution.
  • Outcome: Formation of 2-propylthio-pyrimidine-4,6-diol with improved yield when propyl bromide replaces propyl iodide due to cost-effectiveness and similar reactivity.

Nitration to 5-Nitro-2-propylthiopyrimidine-4,6-diol

  • Reagents: Fuming nitric acid added to the diol in glacial acetic acid at low temperatures (0–15°C) to control reaction rate and avoid over-nitration.
  • Optimization: Minimizing nitric acid quantity reduces acidic waste and by-product formation.
  • Work-up: Acid and alkali washing steps to purify the nitrated intermediate.
  • Result: High purity 5-nitro-2-propylthiopyrimidine-4,6-diol with improved yield and reduced environmental impact.

Chlorination to 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

  • Chlorinating Agent: Phosphorus oxychloride (POCl3) is used to replace hydroxyl groups at positions 4 and 6 with chlorine.
  • Base: Aliphatic tertiary amines (e.g., N,N-diethyl aniline) replace hazardous aromatic amines to improve safety and environmental profile.
  • Conditions: Reflux conditions with controlled addition of POCl3; excess POCl3 is distilled off and recycled to reduce waste.
  • Isolation: The reaction mixture is concentrated, poured onto ice, and extracted with ether, followed by chromatographic purification.
  • Advantages: Reduced reaction time, minimized hazardous reagents, and enhanced purity and yield.

Final Amination or Reduction to 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine

  • Reduction: Catalytic hydrogenation using palladium on carbon in alcoholic solvents converts the nitro group to an amine.
  • Alternative Amination: Direct amination methods may be employed depending on the synthetic route.
  • Process Optimization: Mild reaction conditions and simplified post-processing improve scalability and cost efficiency.
Step No. Intermediate/Product Reagents & Conditions Key Notes Yield & Purity Improvements
1 2-Propylthio-pyrimidine-4,6-diol Propyl bromide/iodide, NaOH, phase transfer catalyst, aqueous medium Propyl bromide preferred for cost; 2-week reaction Increased alkylation yield and purity
2 5-Nitro-2-propylthiopyrimidine-4,6-diol Fuming nitric acid, glacial acetic acid, 0–15°C Minimized nitric acid reduces waste and by-products High purity nitration product
3 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine Phosphorus oxychloride, aliphatic tertiary amine base, reflux POCl3 recycled; safer base; shorter reaction time Enhanced purity, reduced hazardous waste
4 This compound Catalytic hydrogenation (Pd/C), alcohol solvent Mild conditions, simplified post-processing Improved yield and scalability
  • Cost Reduction: Replacing propyl iodide with propyl bromide reduces raw material costs without compromising product quality.
  • Environmental Impact: Minimizing nitric acid and recycling POCl3 significantly lowers chemical waste and hazardous by-products.
  • Safety Improvements: Use of aliphatic tertiary amines instead of aromatic amines in chlorination enhances process safety.
  • Yield and Purity: Optimized reaction conditions across steps lead to higher overall yields and purities, facilitating industrial production.
  • Scalability: The described methods are suitable for scale-up, demonstrated by their application in the manufacture of ticagrelor intermediates.

The preparation of this compound is well-established through a multi-step synthetic process involving alkylation, nitration, chlorination, and reduction. Recent advances focus on improving cost-effectiveness, environmental sustainability, and safety by optimizing reagents, reaction conditions, and waste management. These improvements have made the synthesis more commercially viable and suitable for large-scale pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reduction reactions often involve the use of reducing agents to remove oxygen atoms or add hydrogen atoms.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The reaction conditions often require specific temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted pyrimidine compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H9ClN4O2S
  • Molecular Weight : 248.69 g/mol
  • Structural Features : The compound contains a chloro group at position 6, a nitro group at position 5, and a propylthio group at position 2 of the pyrimidine ring.

Scientific Research Applications

  • Pharmacological Research
    • Anticancer Activity : The compound exhibits significant anticancer properties through its action on ribonucleotide reductase. In vitro studies have shown that it can lead to decreased proliferation rates in various cancer cell lines, including those derived from breast cancer and lymphoma. For instance, studies involving HCT116 and OVCAR-8 cell lines demonstrated IC50 values of approximately 7.76 µM and 9.76 µM, indicating effective antiproliferative activity .
    • Mechanistic Insights : The compound's ability to induce apoptosis is linked to alterations in cellular signaling pathways that govern cell survival and proliferation .
  • Medicinal Chemistry
    • Intermediate in Drug Synthesis : 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine serves as an intermediate in the production of ticagrelor, an important antiplatelet medication used to prevent thrombotic events. Its synthesis involves multiple steps including nitration and reduction processes .
    • Potential Antimicrobial Properties : The compound is also studied for its potential antimicrobial activities, contributing to the development of new antibiotics or antifungal agents .
  • Chemical Synthesis
    • Synthetic Routes : The synthesis of this compound typically involves strong acids and bases under controlled temperature conditions to yield high purity products suitable for research applications .
    • Industrial Applications : Its scalable production methods make it suitable for industrial applications, particularly in the pharmaceutical industry where it is used as an intermediate for other drug compounds .

Anticancer Activity Case Study

A study investigated the effects of this compound on various cancer cell lines:

  • Cell Lines Tested : HCT116 (colon cancer) and OVCAR-8 (ovarian cancer).
  • Findings : The compound exhibited significant antiproliferative effects with IC50 values indicating its potential as an anticancer agent.

Synthesis of Ticagrelor

In the pharmaceutical development of ticagrelor:

  • Role of Intermediate : this compound is utilized as a key intermediate.
  • Process Efficiency : The synthesis process has been optimized for high yield and purity, making it commercially viable for large-scale production .

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in the synthesis of ticagrelor, the compound acts as an intermediate that undergoes further chemical transformations. The molecular pathways involved include nitration, reduction, and substitution reactions that lead to the formation of the final product .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Features
This compound 2-(propylthio), 5-nitro, 6-chloro, 4-amine 248.69 Sulfur-containing alkyl chain, nitro
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine 4-(N-methyl, N-phenyl), 5-nitro, 6-chloro ~279.45* Bulky aromatic substituents
6-Chloropyrimidin-4-amine 6-chloro, 4-amine 129.55 Minimal substitution, high reactivity
2-Chloro-4-methylpyrimidin-5-amine 2-chloro, 4-methyl, 5-amine 143.58 Methyl group enhances hydrophobicity
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 4-chloro, 6-methoxy, 2-methyl 187.63 Methoxy group improves solubility

*Calculated based on molecular formula C₁₁H₁₀ClN₅O₂.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The nitro and chlorine groups in the target compound enhance electrophilicity, making it reactive toward nucleophilic substitution. In contrast, methoxy (e.g., 4-chloro-6-methoxy-2-methylpyrimidin-5-amine) or methyl groups (e.g., 2-chloro-4-methylpyrimidin-5-amine) increase electron density, improving solubility or stability .
  • The propylthio group at position 2 introduces steric bulk and lipophilicity, which may affect membrane permeability in biological systems .

Biological Activity: Analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit antibacterial and antifungal properties due to hydrogen-bonding interactions and planar aromatic systems .

Synthetic Utility :

  • The propylthio group in the target compound can undergo oxidation to sulfone/sulfoxide derivatives, expanding its utility in synthesizing heterocyclic scaffolds .
  • In contrast, 6-chloropyrimidin-4-amine serves as a versatile building block for coupling reactions (e.g., Buchwald–Hartwig amination) due to its minimal substitution .

Key Observations:

  • The target compound’s storage requirements (2–8°C) suggest sensitivity to thermal degradation compared to analogs like 4-chloro-6-methoxy-2-methylpyrimidin-5-amine, which is stable at room temperature .
  • Limited solubility data highlight the need for further studies to optimize formulations for biological testing.

Biological Activity

Overview

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine (CAS No. 339286-30-5) is a nitrogen heterocyclic compound notable for its potential biological activities, particularly as an inhibitor of ribonucleotide reductase, which is critical for DNA synthesis. This compound has garnered attention in medicinal chemistry due to its implications in anticancer therapies and other biological applications.

  • Molecular Formula : C7H9ClN4O2S
  • Molecular Weight : 248.69 g/mol
  • Structural Features : The compound contains a chloro group at position 6, a nitro group at position 5, and a propylthio group at position 2 of the pyrimidine ring.

The primary mechanism of action for this compound involves the inhibition of ribonucleotide reductase. This enzyme catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which is essential for DNA replication and repair. By inhibiting this enzyme, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells, making it a candidate for anticancer therapies .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through its action on ribonucleotide reductase. In vitro studies have shown that it can lead to decreased proliferation rates in various cancer cell lines, including those derived from breast cancer and lymphoma .

Case Studies:

  • Cell Line Studies : In studies involving HCT116 and OVCAR-8 cell lines, this compound demonstrated IC50 values of approximately 7.76 µM and 9.76 µM, indicating effective antiproliferative activity .
  • Mechanistic Insights : The compound's ability to induce apoptosis was linked to alterations in cellular signaling pathways that govern cell survival and proliferation.

Antimicrobial Properties

In addition to its anticancer properties, this compound has been evaluated for antimicrobial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanism against microbial targets.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
4-Chloro-5-nitro-pyrimidine Lacks thioether functionalityLimited applications
5-Amino-6-chloro-pyrimidin Amino group at position 5Potential anticancer activity
6-Chloro-5-nitro-pyrimidine Simplified structureReduced biological activity

Research Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, including ticagrelor, which is utilized in cardiovascular therapies . Its role in medicinal chemistry extends beyond anticancer applications to include potential uses in developing agrochemicals and other industrial products.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via sequential functionalization of pyrimidine scaffolds. A key method involves palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines or thiols. For example, 6-chloro-5-nitropyrimidin-4-amine derivatives can be prepared using Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base in toluene at 110°C for 12–24 hours, achieving yields of 65–80% . The propylthio group is introduced via nucleophilic aromatic substitution (SNAr) using sodium propylthiolate under inert conditions.

Q. How can the structure of this compound be confirmed, and what analytical techniques are most reliable?

Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 8.2–8.5 ppm) and carbon backbone.
  • High-resolution mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 287.0321).
  • X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding between amine and nitro groups) .

Q. What are the primary stability concerns for this compound under standard laboratory conditions?

The nitro group renders the compound sensitive to light and heat, with decomposition observed at temperatures >150°C. Stability studies in DMSO-d₆ show <5% degradation over 72 hours at 25°C. Store in amber vials at –20°C under argon to prevent oxidation of the propylthio moiety .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the C-6 chlorine atom. This facilitates Suzuki-Miyaura couplings with aryl boronic acids at room temperature, achieving >90% conversion. However, competing reduction of the nitro group to an amine can occur under hydrogenation conditions (e.g., Pd/C, H₂), requiring careful optimization .

Q. What computational models predict the compound’s binding affinity to biological targets?

Docking studies using AutoDock Vina or Schrödinger Suite suggest high affinity for kinase domains (e.g., EGFR tyrosine kinase) due to:

  • π-π stacking between the pyrimidine ring and hydrophobic pockets.
  • Hydrogen bonding between the amine group and Asp831.
    MD simulations (AMBER force field) further validate stability in binding pockets over 100 ns trajectories .

Q. How do structural modifications (e.g., substituting propylthio with methylthio) alter biological activity?

Comparative SAR studies reveal:

  • Propylthio enhances lipophilicity (logP = 2.8), improving cell membrane permeability.
  • Methylthio analogs show reduced IC₅₀ values (e.g., 1.2 μM vs. 2.5 μM in kinase inhibition assays) due to steric constraints.
  • Nitro-to-amine reduction abolishes activity, confirming the nitro group’s role in target engagement .

Q. What strategies mitigate regioselectivity challenges during functionalization?

Regioselectivity in SNAr reactions is controlled by:

  • Solvent polarity : DMF favors substitution at C-2 over C-6 (3:1 ratio).
  • Temperature : Lower temperatures (–20°C) suppress side reactions.
  • Directing groups : Boc-protected amines at C-4 direct substitution to C-6 .

Q. How can environmental degradation pathways of this compound be monitored?

Advanced methods include:

  • LC-HRMS : Detects nitro-reduction products (e.g., 6-chloro-5-amino derivatives).
  • GC-MS : Identifies volatile degradation byproducts (e.g., propyl disulfide).
  • Quantum chemical calculations (DFT) : Predict hydrolysis pathways at the C-2 thioether bond .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine

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